4-(Propan-2-yl)piperidine-1-carbonyl chloride
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Overview
Description
4-(Propan-2-yl)piperidine-1-carbonyl chloride is an organic compound with the molecular formula C₉H₁₆ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(Propan-2-yl)piperidine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
4-(Propan-2-yl)piperidine+Phosgene→4-(Propan-2-yl)piperidine-1-carbonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a toxic and hazardous reagent. The process includes steps such as:
Reactant Preparation: Ensuring the purity of 4-(Propan-2-yl)piperidine and phosgene.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Product Isolation: Using distillation or crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Propan-2-yl)piperidine-1-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
4-(Propan-2-yl)piperidine-1-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
4-(Propan-2-yl)piperidine-1-carbonyl chloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the modification of peptides and proteins.
Medicine: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)piperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is harnessed in various synthetic pathways to create diverse chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 4-(Propan-2-yl)piperidine-1-carboxylic acid
- 4-(Propan-2-yl)piperidine-1-carboxamide
- 4-(Propan-2-yl)piperidine-1-carbonyl fluoride
Uniqueness
4-(Propan-2-yl)piperidine-1-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its carbonyl chloride group makes it a potent acylating agent, distinguishing it from other similar compounds that may have less reactive functional groups.
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
4-propan-2-ylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-7(2)8-3-5-11(6-4-8)9(10)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
YTBPVZRBPZTWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
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